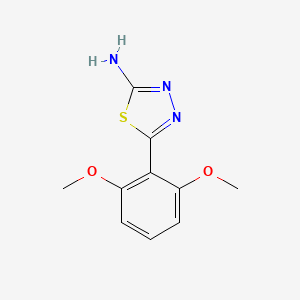

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C10H11N3O2S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

5-(2,6-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H11N3O2S/c1-14-6-4-3-5-7(15-2)8(6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |

InChI Key |

LVVJKSCZUBZUOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 1,3,4-Thiadiazol-2-amines

The core synthetic strategy for 1,3,4-thiadiazol-2-amine derivatives typically involves the cyclization of thiosemicarbazide with appropriate carboxylic acid derivatives or their activated forms. Two main methods are prevalent:

- Cyclodehydration of thiosemicarbazide with aromatic carboxylic acids using phosphorus oxychloride (POCl₃)

- One-pot reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE)

These methods are adaptable to various aromatic acids, including those bearing methoxy substituents like 2,6-dimethoxyphenyl.

Preparation via Cyclodehydration Using Phosphorus Oxychloride (POCl₃)

This classical method is well-documented for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines, including derivatives with methoxy substituents.

- Mix 3 mmol of the corresponding aromatic carboxylic acid (e.g., 2,6-dimethoxybenzoic acid) with 10 mL of phosphorus oxychloride at room temperature and stir for 20 minutes.

- Add 3 mmol of thiosemicarbazide to the mixture.

- Heat the reaction at 80–90 °C for 1 hour under stirring.

- Cool the reaction mixture in an ice bath, then carefully add 40 mL of water.

- Reflux the suspension for 4 hours.

- Cool and basify the solution to pH 8 using 50% sodium hydroxide solution.

- Filter the precipitated solid and recrystallize from an appropriate solvent (e.g., methanol or ethanol).

- The reaction proceeds via cyclodehydration forming the 1,3,4-thiadiazole ring.

- POCl₃ acts as a dehydrating and activating agent.

- Yields are generally good to excellent depending on the substrate.

- The method has been adapted for various substituted aromatic acids, including methoxy-substituted phenyl rings.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A more recent and environmentally friendly approach avoids toxic reagents like POCl₃ or SOCl₂.

- Combine thiosemicarbazide and the aromatic carboxylic acid (e.g., 2,6-dimethoxybenzoic acid) in chloroform.

- Add at least 20 g of polyphosphate ester (PPE) per 5 mmol of carboxylic acid.

- Maintain the reaction temperature below 85 °C.

- The reaction proceeds in three steps:

- Formation of a salt between thiosemicarbazide and the carboxylic acid.

- Dehydration of the salt to form an intermediate thiosemicarbazide acylation product.

- Cyclodehydration to yield the 2-amino-1,3,4-thiadiazole derivative.

Solid-Phase Synthesis Using Phosphorus Pentachloride (PCl₅)

A patented method describes a solid-phase reaction:

- Mix stoichiometric amounts of thiosemicarbazide, carboxylic acid, and phosphorus pentachloride in a dry reaction vessel.

- Grind the mixture at room temperature to form a crude product.

- Add a basic solution to adjust pH to 8–8.2.

- Filter, dry, and recrystallize the product to obtain 2-amino-5-substituted-1,3,4-thiadiazole derivatives.

This method offers simplicity and avoids solvents, suitable for scale-up.

Specific Considerations for 5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

- The starting acid is 2,6-dimethoxybenzoic acid or its derivatives.

- Methoxy groups are electron-donating, which can influence the reactivity of the acid and the cyclization step.

- Solubility of the acid in the reaction medium is critical; chloroform is preferred in PPE methods for homogeneous mixtures.

- Reaction temperature control is essential to avoid decomposition or side reactions.

Comparative Data Table of Preparation Methods

| Method | Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| POCl₃ Cyclodehydration | Thiosemicarbazide, POCl₃, acid | 80–90 °C, 1 h + reflux 4 h | 60–85 | Established, high yield | Uses toxic reagent, requires workup |

| One-pot PPE Method | Thiosemicarbazide, PPE, acid | <85 °C, chloroform solvent | 44–70 | Mild, one-pot, less toxic | Requires large PPE amount, solvent |

| Solid-phase with PCl₅ (patent) | Thiosemicarbazide, acid, PCl₅ | Room temp grinding, basic workup | Not specified | Solvent-free, simple | Less common, scale-up data limited |

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfur-containing heterocycles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, highlighting substituent variations and their implications:

Physicochemical and Structural Insights

- Dihedral Angles : The angle between the thiadiazole ring and aryl substituent varies significantly. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine exhibits dihedral angles of 18.2° and 30.3° in its two independent molecules, suggesting conformational flexibility that may influence receptor binding .

- Hydrogen-Bonding Networks : Methoxy groups in this compound are expected to participate in O–H···N hydrogen bonds, similar to the N–H···O interactions observed in dichlorophenyl analogs .

Biological Activity

5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis typically involves the reaction of 2,6-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions. This process leads to the formation of the thiadiazole ring through cyclization. The overall reaction can be summarized as follows:

-

Formation of Thiosemicarbazone :

-

Cyclization :

The reaction conditions often involve refluxing in glacial acetic acid for optimal yields and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound may disrupt microbial cell membranes and inhibit essential enzymes.

- Efficacy : Studies have shown that derivatives similar to this compound possess IC50 values ranging from 10 to 50 µM against various bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and LoVo (colon cancer).

- Results : The compound demonstrated an IC50 value of approximately 23.29 µM against MCF-7 cells and 2.44 µM against LoVo cells after 48 hours of treatment .

Antiparasitic Activity

This compound has also shown promise in treating parasitic infections:

- Target Parasites : Leishmania species.

- Mechanism : It is believed that the compound interferes with the parasite's metabolic pathways by targeting specific enzymes .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and metabolism.

- Cell Cycle Modulation : Studies have indicated that treatment with this compound can alter cell cycle distribution in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The presence of methoxy groups can enhance the generation of ROS within target cells, leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

A comprehensive review of existing literature reveals various case studies showcasing the biological activity of thiadiazole derivatives:

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-(2,6-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclization of a thiosemicarbazide intermediate with a substituted carboxylic acid. For example, in analogous compounds like 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, 4-pyridinecarboxylic acid and thiosemicarbazide were refluxed at 363 K for 6 hours, followed by recrystallization from ethanol . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility and reaction efficiency.

- Temperature control : Prolonged reflux (~6 hours) ensures complete cyclization.

- Purification : Slow evaporation of acetone or ethanol solutions yields single crystals suitable for XRD analysis .

For the dimethoxy variant, substituting 2,6-dimethoxybenzoic acid as the starting material and adjusting stoichiometry (e.g., 1:2.5 molar ratio of acid to thiosemicarbazide) may enhance yield.

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray diffraction (XRD) : The gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, with H atoms placed geometrically (C–H = 0.93 Å, N–H = 0.86 Å) and refined using a riding model .

- Spectroscopy :

- NMR : H and C NMR confirm the presence of methoxy (-OCH) and thiadiazole protons.

- IR : Stretching vibrations for N–H (3200–3400 cm) and C–S (650–750 cm) validate functional groups.

- Mass spectrometry : Molecular ion peaks ([M+H]) align with the expected molecular weight (CHNOS: 248.28 g/mol).

Advanced: How do electronic and steric effects of the 2,6-dimethoxyphenyl group influence the supramolecular architecture?

Methodological Answer:

The dimethoxy substituents impact crystal packing via:

- Hydrogen bonding : N–H···N interactions between thiadiazole amines and adjacent heterocycles form 2D networks .

- Dihedral angles : In related compounds (e.g., 5-(4-pyridyl)-thiadiazole), dihedral angles between the thiadiazole and aromatic rings range from 18° to 30°, affecting intermolecular interactions .

- Steric hindrance : The 2,6-dimethoxy groups may restrict rotational freedom, favoring planar conformations that enhance π-π stacking.

Advanced: What challenges arise during XRD refinement of this compound, particularly regarding disordered atoms or hydrogen bonding?

Methodological Answer:

Common challenges include:

- Displacement parameters : For disordered atoms (e.g., in flexible methoxy groups), isotropic restraints or rigid-bond constraints are applied to stabilize refinement .

- Hydrogen placement : Riding models are used for H atoms, but low-resolution data may require alternative strategies (e.g., DFIX commands in SHELXL) to fix bond lengths .

- Twinned crystals : High-resolution data (≤ 0.8 Å) and twin-law refinement (via SHELXL) mitigate issues with pseudo-symmetry .

Biological Evaluation: How can researchers assess the potential bioactivity of this compound, given its structural analogs?

Methodological Answer:

Based on studies of similar thiadiazoles:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Insecticidal activity : Contact toxicity tests on Drosophila melanogaster or Tribolium castaneum .

- In silico docking : Target enzymes like acetylcholinesterase (for neuroactivity) or thymidylate synthase (for anticancer effects) using AutoDock Vina .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer potential. For example, 5-difluoromethyl-thiadiazole-2-amine exhibited a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thiadiazole) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity using descriptors like LogP and polar surface area .

Data Contradiction: How should researchers address discrepancies in biological activity data between structurally similar thiadiazoles?

Methodological Answer:

- Control experiments : Verify purity via HPLC and elemental analysis to rule out impurities .

- Substituent analysis : Compare bioactivity of 2,6-dimethoxy (electron-donating) vs. 2,6-difluoro (electron-withdrawing) analogs to isolate electronic effects .

- Crystallographic correlation : Link activity differences to hydrogen-bonding motifs or packing efficiency observed in XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.